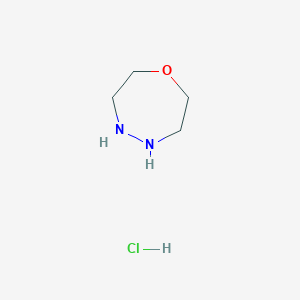

1,4,5-Oxadiazepane hydrochloride

Descripción general

Descripción

1,4,5-Oxadiazepane hydrochloride is an organic compound with the molecular formula C4H11ClN2O. It is a white to light yellow crystalline substance that is soluble in water and alcohol solvents. This compound is known for its use as an intermediate in organic synthesis and as a catalyst in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,4,5-Oxadiazepane hydrochloride can be synthesized through a series of organic reactions. One common method involves the carbon

Actividad Biológica

1,4,5-Oxadiazepane hydrochloride is an organic compound with the chemical formula and a molecular weight of 138.6 g/mol. This compound is part of a broader class of oxadiazepines, which have garnered attention for their diverse biological activities, including potential applications in herbicides and pharmaceuticals.

| Property | Value |

|---|---|

| Chemical Formula | C₄H₁₁ClN₂O |

| Molecular Weight | 138.6 g/mol |

| Appearance | Powder |

| Storage Temperature | 4 °C |

| Synonyms | Hexahydro-1,4,5-oxadiazepine hydrochloride |

| IUPAC Name | 1,4,5-oxadiazepane; hydrochloride |

Herbicidal and Antifungal Properties

Research has indicated that derivatives of 1,4,5-oxadiazepane exhibit significant herbicidal activity. A study focused on the preparation of various oxadiazepine derivatives demonstrated their effectiveness against specific phytopathogenic fungi and herbaceous plants. For instance, certain compounds showed fungitoxicity comparable to commercial fungicides like Dithane M-45 against Aspergillus niger and Helminthosporium oryzae at concentrations around 200 ppm .

The biological activity of 1,4,5-oxadiazepanes is often linked to their ability to inhibit key enzymatic pathways in target organisms. The mechanism typically involves the inhibition of acetyl-CoA carboxylase (ACC), an essential enzyme in fatty acid biosynthesis. This inhibition can lead to disrupted metabolic processes in plants and fungi, resulting in their growth inhibition or death .

Study on Pinoxaden

One prominent case study involves pinoxaden, a cereal herbicide derived from oxadiazepine structures. This herbicide has been shown to effectively control grass weeds by mimicking the transition state of reactions catalyzed by ACC. The study highlighted that the structural modifications at the 6-position significantly influenced the herbicidal efficacy of the compounds .

Antifungal Activity Assessment

In another study assessing antifungal activity, various oxadiazepane derivatives were tested against multiple pathogenic fungi. The results indicated that some compounds inhibited fungal growth effectively at low concentrations, suggesting potential applications in agricultural settings as fungicides .

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Medicinal Chemistry :

- Drug Development : The compound serves as a building block for synthesizing biologically active molecules. Its unique nitrogen-containing structure makes it a candidate for developing new pharmaceuticals.

- Antibacterial Activity : Recent studies highlight its derivatives' significant antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis, indicating potential therapeutic applications .

-

Material Science :

- Functional Materials : The nitrogen heterocycles found in 1,4,5-oxadiazepane hydrochloride may contribute to the development of advanced materials with specific functional properties.

- Agricultural Applications :

Case Study 1: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of various oxadiazepane derivatives found that several exhibited notable potency against resistant bacterial strains. For example:

- Compound A : IC50 = 2.14 µM against Bacillus subtilis

- Compound B : IC50 = 0.63 µM against Salmonella typhi

These findings suggest that structural modifications can significantly enhance antibacterial activity.

Case Study 2: Enzyme Inhibition

Research focused on enzyme inhibition capabilities revealed that synthesized oxadiazepane derivatives effectively inhibited urease activity at low concentrations (IC50 values ranging from 1.13 µM to 6.28 µM). This positions them as potential therapeutic agents for conditions like kidney stones where urease plays a critical role .

Propiedades

IUPAC Name |

1,4,5-oxadiazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.ClH/c1-3-7-4-2-6-5-1;/h5-6H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQWIZFPRGIKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCNN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.